Ethyl Perfluorononanoate is a perfluorinated compound characterized by its fully fluorinated carbon chain, specifically containing nine carbon atoms in the perfluorinated segment. Its chemical formula is , and it has a molecular weight of approximately 492.13 g/mol . This compound belongs to a larger class of substances known as per- and polyfluoroalkyl substances, or PFAS, which are recognized for their unique properties, including hydrophobicity and lipophobicity due to the presence of fluorine atoms that replace hydrogen in the carbon chain .
Ethyl Perfluorononanoate can be synthesized through various methods, including:
These synthesis methods highlight the complexity and specificity required for producing perfluorinated compounds .
Ethyl Perfluorononanoate finds applications across various industries due to its unique properties:
The versatility of ethyl perfluorononanoate makes it valuable in both consumer products and industrial applications .
Research on the interactions of ethyl perfluorononanoate with biological systems is ongoing. Studies have focused on its potential for bioaccumulation and toxicity in aquatic organisms. The compound's interactions with proteins and cellular membranes are crucial for understanding its biological effects. Current findings suggest that PFAS compounds can disrupt cellular functions, but specific studies on ethyl perfluorononanoate are still emerging .
Ethyl Perfluorononanoate shares similarities with several other perfluorinated compounds, including:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl Perfluorooctanoate | One fewer carbon atom than ethyl perfluorononanoate; widely studied for environmental impact. | |
| Ethyl Heptadecafluorononanoate | Contains a longer carbon chain; used in specialized applications requiring high stability. | |
| Perfluorodecanoic Acid | Known for its environmental persistence; often studied for toxicity profiles. |
Ethyl Perfluorononanoate is unique due to its specific carbon chain length and functional groups that contribute to its distinct physical properties and potential applications compared to these similar compounds .
Ethyl perfluorononanoate is a perfluorinated carboxylic acid ester with the molecular formula C₁₁H₅F₁₇O₂ and a molecular weight of 492.13 g/mol [1] [2]. This compound belongs to the class of perfluoroalkyl substances (PFAS) and features a fully fluorinated nine-carbon chain attached to an ethyl ester group [3]. The structure consists of a perfluorinated nonanoic acid backbone where all hydrogen atoms in the alkyl chain have been replaced by fluorine atoms, with an ethyl group connected via an ester linkage [4].
The structural characterization of ethyl perfluorononanoate relies on several complementary spectroscopic techniques that provide detailed information about its molecular architecture [5]. These methods collectively confirm the compound's structure and purity.
Fluorine-19 NMR (¹⁹F NMR) spectroscopy serves as a primary tool for structural elucidation of perfluorinated compounds like ethyl perfluorononanoate [6]. The ¹⁹F NMR spectrum provides an unbiased, non-targeted snapshot of the compound, revealing distinct signals for different fluorine environments within the molecule [6]. The sensitivity of the fluorine nucleus, comparable to that of proton NMR, allows for detailed analysis of the perfluorinated chain structure [6].
For ethyl perfluorononanoate, the ¹⁹F NMR spectrum typically shows characteristic signals for the terminal trifluoromethyl group (-CF₃) at approximately -80 ppm, while the internal perfluoromethylene groups (-CF₂-) appear in the range of -120 to -130 ppm [7]. The fluorine atoms adjacent to the carbonyl group exhibit a distinct chemical shift due to the deshielding effect of the carbonyl functionality [7].
Proton NMR (¹H NMR) complements the fluorine NMR data by characterizing the ethyl group of the ester moiety, showing typical signals for the methylene quartet at approximately 4.3-4.4 ppm and the methyl triplet at 1.3-1.4 ppm [8].
Infrared spectroscopy provides valuable information about the functional groups present in ethyl perfluorononanoate [9]. The IR spectrum exhibits three characteristic intense peaks following what spectroscopists call the "Rule of Three" for esters [10]:
A strong carbonyl (C=O) stretching band at approximately 1750-1785 cm⁻¹, which is shifted to higher frequencies compared to non-fluorinated esters (typically around 1740 cm⁻¹) due to the electron-withdrawing effect of the perfluorinated chain [9].
A C-C-O asymmetric stretching vibration at approximately 1200-1300 cm⁻¹ [10].
An O-C-C stretching band at approximately 1100-1150 cm⁻¹ [10].
The substitution of fluorine into the molecule shifts the C=O absorption to higher frequencies by as much as 60 cm⁻¹ from the usual value of about 1740 cm⁻¹ observed in non-fluorinated esters [9]. This shift occurs because the perfluorinated chain decreases the electron density on the oxygen atom, resulting in stronger C=O bond character [11].
Mass spectrometry provides definitive information about the molecular weight and fragmentation pattern of ethyl perfluorononanoate [12]. High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₁H₅F₁₇O₂ with an exact mass of 492.00200 [5].
The mass spectrum typically shows characteristic fragmentation patterns including:
Table 1: Spectroscopic Data for Ethyl Perfluorononanoate
| Spectroscopic Method | Key Features | Observed Values |
|---|---|---|
| ¹⁹F NMR | Terminal -CF₃ | ~ -80 ppm |
| Internal -CF₂- groups | -120 to -130 ppm | |
| -CF₂- adjacent to carbonyl | ~ -115 ppm | |
| ¹H NMR | -OCH₂CH₃ (quartet) | 4.3-4.4 ppm |
| -OCH₂CH₃ (triplet) | 1.3-1.4 ppm | |
| IR Spectroscopy | C=O stretching | 1750-1785 cm⁻¹ |
| C-C-O asymmetric stretching | 1200-1300 cm⁻¹ | |
| O-C-C stretching | 1100-1150 cm⁻¹ | |
| Mass Spectrometry | Molecular ion | m/z 492 |
| Base peak | Varies by ionization method |
These spectroscopic methods collectively provide comprehensive structural confirmation of ethyl perfluorononanoate, distinguishing it from other perfluorinated compounds and confirming its purity [8] [6].
The synthesis of ethyl perfluorononanoate involves several established pathways, each with specific advantages and limitations [13]. These synthetic routes generally start with either perfluorononanoic acid or its derivatives and involve esterification reactions to introduce the ethyl group [14].
The most straightforward approach involves the direct esterification of perfluorononanoic acid with ethanol under acidic conditions [15]. This Fischer esterification reaction typically requires a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid [16]. The reaction can be represented as:
C₈F₁₇COOH + CH₃CH₂OH → C₈F₁₇COOCH₂CH₃ + H₂O
This reaction is often carried out under reflux conditions with the continuous removal of water to drive the equilibrium toward the ester product [15]. However, the strong electron-withdrawing effect of the perfluorinated chain makes the carboxylic acid less reactive toward nucleophilic attack by ethanol, potentially requiring more forceful conditions than those used for non-fluorinated carboxylic acids [16] [17].
Another efficient synthetic route involves the reaction of perfluorononanoyl fluoride (C₈F₁₇COF) with ethanol in the presence of a base such as triethylamine or pyridine [14]:
C₈F₁₇COF + CH₃CH₂OH → C₈F₁₇COOCH₂CH₃ + HF
Perfluorononanoyl fluoride is highly reactive toward nucleophiles, making this approach more efficient than direct esterification of the carboxylic acid [18]. The acid fluoride is typically prepared from perfluorononanoic acid using reagents such as sulfur tetrafluoride (SF₄) or cyanuric fluoride [14] [19].
Ethyl perfluorononanoate can also be synthesized through transesterification reactions, where a perfluorononanoate ester with a different alkyl group (typically methyl) undergoes exchange with ethanol [20]:
C₈F₁₇COOCH₃ + CH₃CH₂OH → C₈F₁₇COOCH₂CH₃ + CH₃OH
This approach typically requires catalysts such as titanium alkoxides, strong acids, or specific enzymes to facilitate the exchange of alkoxy groups [20] [13]. The reaction is driven to completion by removing the lower-boiling alcohol (methanol) from the reaction mixture [13].
For laboratory-scale preparations, several specialized methods have been developed [15]:
Reaction of perfluorononanoic acid with ethanol using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst [15] [17].
Conversion of perfluorononanoic acid to an activated ester (such as the N-hydroxysuccinimide ester) followed by reaction with ethanol [13].
Esterification of perfluorononanoic acid with diazomethane followed by transesterification with ethanol [16].
Recent developments in the synthesis of perfluorinated esters include the use of microwave-assisted reactions and continuous flow processes, which can significantly reduce reaction times and improve yields [13] [15].
The industrial production of ethyl perfluorononanoate involves several established processes that are optimized for large-scale manufacturing [21]. These processes must address challenges specific to perfluorinated compounds, including handling corrosive intermediates and ensuring high purity in the final product [22].
Electrochemical fluorination represents one of the primary industrial methods for producing perfluorinated carboxylic acid derivatives, including ethyl perfluorononanoate [14] [19]. The ECF process, originally developed by Joseph Simons at 3M Company, involves the electrolysis of a carboxylic acid or its derivative in anhydrous hydrogen fluoride (HF) [18]:
The ECF process produces a mixture of linear and branched perfluorinated isomers, typically in a ratio of 70-80% linear to 20-30% branched structures [23]. This isomeric distribution is characteristic of ECF-derived perfluorinated compounds [23].
For ester production specifically, the process includes an additional step where the perfluorononanoyl fluoride undergoes esterification with ethanol [18]:
C₈F₁₇COF + CH₃CH₂OH → C₈F₁₇COOCH₂CH₃ + HF
The reaction is typically conducted in the presence of a base to neutralize the hydrogen fluoride generated [19].
Telomerization represents another major industrial route for producing perfluorinated compounds with defined chain lengths [23]. This process involves the reaction of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide, typically pentafluoroethyl iodide (C₂F₅I) [23]:
Unlike ECF, telomerization produces predominantly linear perfluorinated chains, which may be preferred for certain applications requiring more uniform product composition [23]. The telomerization process allows for better control of the chain length distribution in the final product [24].
The industrial esterification of perfluorononanoic acid to form ethyl perfluorononanoate typically employs one of several approaches optimized for large-scale production [25]:
Continuous esterification processes using heterogeneous acid catalysts in fixed-bed reactors, which allow for efficient production and catalyst recovery [22].
Reactive distillation processes that combine reaction and separation in a single unit operation, driving the equilibrium toward ester formation by continuously removing water [19].
Membrane reactor systems that selectively remove water through pervaporation, enhancing conversion rates and reducing energy requirements [25].
Table 2: Comparison of Industrial Manufacturing Processes for Ethyl Perfluorononanoate
| Manufacturing Process | Starting Materials | Isomer Distribution | Advantages | Challenges |
|---|---|---|---|---|
| Electrochemical Fluorination (ECF) | Nonanoic acid derivatives in anhydrous HF | 70-80% linear, 20-30% branched | Established technology, Versatile for various chain lengths | Requires handling of corrosive HF, Energy-intensive, Isomer mixture |
| Telomerization | Tetrafluoroethylene, Perfluoroalkyl iodide | Predominantly linear | Better control of chain length, Higher purity of linear isomers | Multi-step process, Requires handling of reactive monomers |
| Direct Industrial Esterification | Perfluorononanoic acid, Ethanol | Depends on acid source | Straightforward chemistry, Fewer hazardous reagents | Lower reactivity of perfluorinated acids, Water removal required |
Recent developments in the industrial production of perfluorinated esters include [26]:
Transition toward shorter-chain perfluorinated compounds due to environmental and regulatory concerns about longer-chain homologues [25].
Implementation of continuous flow technologies that improve efficiency and reduce waste generation [22].
Development of more environmentally benign catalysts for esterification reactions, including solid acid catalysts and enzyme-based systems [19].
Enhanced purification methods to meet increasing demands for high-purity perfluorinated compounds in specialized applications [26].
Irritant